Prostaglandin F2|A-1-glyceryl ester-d5 Prostaglandin F2|A-1-glyceryl ester-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16669771
InChI: InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-,22+/m0/s1/i15D2,16D2,18D
SMILES:
Molecular Formula: C23H40O7
Molecular Weight: 433.6 g/mol

Prostaglandin F2|A-1-glyceryl ester-d5

CAS No.:

Cat. No.: VC16669771

Molecular Formula: C23H40O7

Molecular Weight: 433.6 g/mol

* For research use only. Not for human or veterinary use.

Prostaglandin F2|A-1-glyceryl ester-d5 -

Specification

Molecular Formula C23H40O7
Molecular Weight 433.6 g/mol
IUPAC Name (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-,22+/m0/s1/i15D2,16D2,18D
Standard InChI Key NWKPOVHSHWJQNI-IBJCWZKSSA-N
Isomeric SMILES [2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

Prostaglandin F2α-1-glyceryl ester-d5 features a cyclopentane core with four contiguous stereocenters and two aliphatic side chains. The glyceryl ester group is attached at the C-1 position of the prostaglandin backbone, while deuterium atoms are incorporated into the glycerol moiety (Figure 1) . The canonical SMILES notation for this compound is:
O[C@@H]1[C@H](C/C=C\CCCC(OC([2H])([2H])C(O)([2H])C([2H])([2H])O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1 .

Synthesis and Isotopic Labeling

Catalytic Asymmetric Synthesis

A Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction is central to the synthesis of Prostaglandin F2α-1-glyceryl ester-d5. This method enables the formation of cyclopentyl intermediates with high stereochemical fidelity, critical for retaining the biological activity of the parent prostaglandin. The synthesis pathway involves:

  • Deuterium Incorporation: Selective deuteration of the glycerol moiety using deuterated reagents.

  • Esterification: Coupling of the deuterated glycerol to the prostaglandin backbone under mild acidic conditions.

  • Purification: Chromatographic separation to isolate the desired stereoisomer .

This approach achieves >98% isotopic purity, ensuring minimal interference from non-deuterated analogs in analytical workflows.

Analytical Applications in Prostaglandin Research

Mass Spectrometry-Based Quantification

Prostaglandin F2α-1-glyceryl ester-d5 serves as an internal standard for quantifying PGF2α metabolites in biological samples. Its deuterated structure generates distinct mass-to-charge (m/z) ratios, enabling precise calibration in liquid chromatography-tandem mass spectrometry (LC-MS/MS) . For example, in urinary metabolite analysis, this compound facilitates the detection of tetranor-PGEM and 11β-PGF2α, biomarkers of inflammation and oxidative stress .

Table 2: LC-MS/MS Parameters for Metabolite Analysis

MetaboliteParent Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tetranor-PGEM353.2 → 309.125
11β-PGF2α353.2 → 193.120
Prostaglandin F2α-1-glyceryl ester-d5438.3 → 335.218

Data adapted from Kozak et al. (2002) and recent methodological advances .

Pharmacokinetic and Metabolic Profiling

Enzymatic Hydrolysis and Bioactivation

In ocular tissues, prostaglandin prodrugs such as Prostaglandin F2α-1-glyceryl ester-d5 undergo hydrolysis by carboxylesterases (CE) to release active PGF2α . Unlike 9-acyl esters, which fail to regenerate the parent compound, 11- and 15-monoesters are efficiently converted, underscoring the importance of ester position for prodrug design . The deuterated glyceryl ester exhibits slower hydrolysis kinetics compared to non-deuterated analogs, potentially prolonging its residence time in target tissues .

Comparative Analysis with Other Prostaglandin Derivatives

Stability and Selectivity Advantages

The deuterium atoms in Prostaglandin F2α-1-glyceryl ester-d5 confer enhanced metabolic stability compared to non-deuterated prostaglandins. In primate granulosa cells, deuterated analogs show reduced susceptibility to oxidation by aldo-keto reductases (AKR1C3), thereby prolonging their detection window in studies of ovulatory processes . This stability is critical for longitudinal studies requiring repeated metabolite measurements.

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